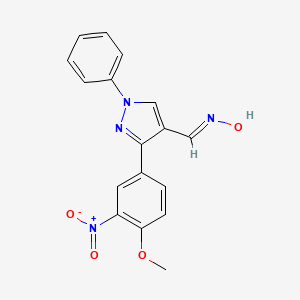

![molecular formula C13H14N2O3S2 B5587538 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)

4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide is of significant interest in the field of organic chemistry due to its unique structure and potential applications. Its synthesis and properties are explored through various methodologies, offering insights into its chemical behavior and applications in different fields.

Synthesis Analysis

The synthesis of related thiophene sulfonyl derivatives involves multi-step reactions starting from different precursors. For example, Stephens et al. (1999) describe the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which could be related to the synthesis of the target compound by varying the aryl group to a 3,4-dimethylphenyl group (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The crystal structure of similar compounds has been studied, providing insight into the molecular arrangement and interactions. The research by Ghorab et al. (2017) on the crystal structures of sulfonamide derivatives showcases the importance of X-ray crystallography in understanding the molecular structure of thiophene sulfonyl compounds (Ghorab, Soliman, Alsaid, & Askar, 2017).

Chemical Reactions and Properties

Cremlyn et al. (1981) explored the reactions of thiophene sulfonyl derivatives, providing a foundation for understanding the reactivity of such compounds. Their research highlights the versatility of thiophene sulfonyl chlorides in synthesizing a range of derivatives through reactions with amines, hydrazine, and sodium azide (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Physical Properties Analysis

The synthesis and characterization of dimethyl 2,2'-bithiophenedicarboxylates by Pomerantz et al. (2002) provide insight into the physical properties of thiophene derivatives. Their research highlights how structural modifications can influence the planarity and coplanarity of thiophene rings, affecting their physical properties (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Properties Analysis

The study of sulfonamide-derived compounds by Chohan and Shad (2011) contributes to understanding the chemical properties of sulfonamide-thiophene derivatives. Their research on the synthesis, characterization, and biological evaluation of these compounds reveals the influence of the sulfonamide group on the overall chemical behavior (Chohan & Shad, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The scientific research applications of 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide often involve its synthesis and structural characterization. For instance, studies have explored the synthesis and solid-state structures of various thiophene derivatives, revealing insights into their planar conformations and electrostatic stabilization mechanisms. Such research is foundational in understanding the molecular properties and potential applications of thiophene-based compounds (Pomerantz, Amarasekara, & Dias, 2002).

Reactions with Thiophene Sulfonyl Derivatives

Research into the reactions of thiophene sulfonyl derivatives, such as those involving thiophene-2-sulfonyl chloride and its reactions with various amines, provides insights into the chemical versatility and reactivity of thiophene-based compounds. This body of work contributes to a deeper understanding of the potential modifications and functionalizations of thiophene sulfonamides, which could extend to derivatives like 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Polyamide Synthesis

Further applications include the synthesis of new polyamides using thiophene-based diamines, demonstrating the incorporation of thiophene units into polymer backbones. This research highlights the potential of thiophene-based compounds in the development of new polymeric materials with desirable properties such as solubility, thermal stability, and mechanical strength (Liaw, Liaw, & Yang, 1999).

Molecular Docking and Theoretical Studies

Thiophene derivatives are also subjects of molecular docking and density functional theory (DFT) studies, which provide computational insights into their potential interactions with biological targets. These studies can inform the development of thiophene-based compounds as bioactive agents or functional materials (Fahim & Shalaby, 2019).

Eigenschaften

IUPAC Name |

4-[(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c1-8-3-4-10(5-9(8)2)15-20(17,18)11-6-12(13(14)16)19-7-11/h3-7,15H,1-2H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYKQWUSPGYPNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(3,4-Dimethylphenyl)sulfamoyl]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

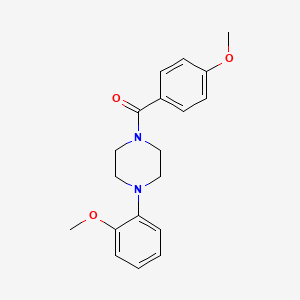

![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)

![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)

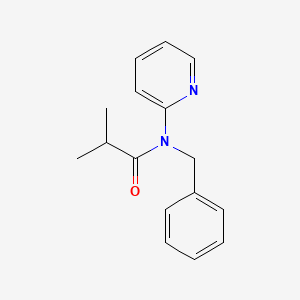

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)

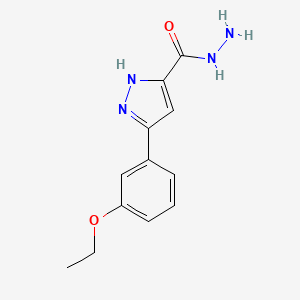

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)

![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)

![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)